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For Researchers, Scientists, and Drug Development Professionals

Introduction
Trifostigmanoside I is a megastigmane glycoside that has been isolated from several plant

species, notably from sweet potato (Ipomoea batatas)[1]. As a natural product, its complete

spectroscopic characterization is crucial for its identification, purity assessment, and further

investigation into its biological activities. This technical guide provides a comprehensive

overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for

Trifostigmanoside I, along with detailed experimental protocols to aid in its analysis.

Spectroscopic Data
The structural elucidation of Trifostigmanoside I was achieved through extensive spectroscopic

analysis. The data presented below, including ¹H NMR, ¹³C NMR, and High-Resolution Fast

Atom Bombardment Mass Spectrometry (HR-FAB-MS), were obtained in methanol-d4

(CD₃OD).

¹H and ¹³C NMR Spectroscopic Data
The one-dimensional NMR spectra provide the foundational information for the carbon-

hydrogen framework of the molecule. The assignments are detailed in the table below.
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Position
¹³C Chemical Shift (δc) in
ppm

¹H Chemical Shift (δH) in
ppm (Multiplicity, J in Hz)

Aglycone

1 41.02

2 50.7
2.51 (1H, d, J = 16.5, H-2a),

2.16 (1H, d, J = 16.5, H-2b)

3 199.7

4 125.7 5.85 (1H, s)

5 165.8

6 77.7

7 130.31 5.87 (1H, d, J = 15.6)

8 133.3 5.86 (1H, d, J = 15.6)

9 75.4 4.44 (1H, m)

10 19.70 1.29 (3H, d, J = 6.4)

11 22.02 1.03 (3H, s)

12 23.32 1.04 (3H, s)

13 18.13 1.92 (3H, s)

Glucopyranosyl Moiety

1' 101.3 4.04 (1H, d, J = 7.7)

2' 77.2

3' 75.4

4' 64.7

5' 73.4

6' 61.3

Apiofuranosyl Moiety
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1'' 109.3 5.37 (1H, d, J = 1.4)

2'' 76.5

3'' 79.2

4'' 59.6

5'' 70.2

Table 1: ¹H and ¹³C NMR Spectroscopic Data of Trifostigmanoside I in CD₃OD.[1]

2D NMR Spectroscopic Data (COSY, HSQC, HMBC)
While the explicit 2D NMR correlation tables for Trifostigmanoside I are not detailed in the

primary literature, the structural assignments were confirmed through Correlation SpectroscopY

(COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond

Correlation (HMBC) experiments. These analyses establish the connectivity within the

aglycone and the sugar moieties, as well as the linkage between them.

A representative workflow for the structural elucidation using 2D NMR is depicted in the

diagram below.

Mass Spectrometry Data
High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) was used to

determine the molecular formula of Trifostigmanoside I.

Ion m/z (experimental) Molecular Formula

[M+Na]⁺ 541.2261 C₂₄H₃₈NaO₁₂

[M-H-Api]⁺ 387

[M-H-Api-glc]⁺ 225

Table 2: HR-FAB-MS Data for Trifostigmanoside I.[1]
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Isolation of Trifostigmanoside I
Trifostigmanoside I was isolated from the tubers of sweet potato (Ipomoea batatas). The

general procedure is as follows:

Dried and powdered sweet potato tubers were extracted with 100% methanol.

The extract was partitioned between ether and water.

The aqueous extract was subjected to column chromatography on a Dione column to

separate the sugar and non-sugar fractions.

The active non-sugar fraction was further purified using a Sephadex LH-20 open column with

a methanol gradient to yield Trifostigmanoside I[1].

NMR Spectroscopy
NMR spectra were recorded on a 600 MHz spectrometer using methanol-d4 (CD₃OD) as the

solvent.

¹H NMR: Standard pulse sequences were used for the acquisition of the proton spectrum.

¹³C NMR: Proton-decoupled spectra were acquired to determine the chemical shifts of the

carbon atoms.

2D NMR (COSY, HSQC, HMBC): Standard pulse programs were utilized to establish

correlations. For HMBC, a long-range coupling constant of 8 Hz is typically optimal for

detecting 2- and 3-bond correlations in glycosides.

Mass Spectrometry
HR-FAB-MS was performed in the positive ion mode. The matrix used for the analysis is crucial

for obtaining good quality spectra of glycosides, with glycerol or thioglycerol being common

choices.
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The following diagram illustrates the logical workflow for the spectroscopic analysis and

structural elucidation of Trifostigmanoside I.
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Caption: Workflow for the isolation and structural elucidation of Trifostigmanoside I.

This guide provides the essential spectroscopic data and a general overview of the

experimental procedures for the analysis of Trifostigmanoside I. For researchers aiming to

replicate these findings or analyze related compounds, it is recommended to consult the

primary literature for more specific instrumental parameters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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